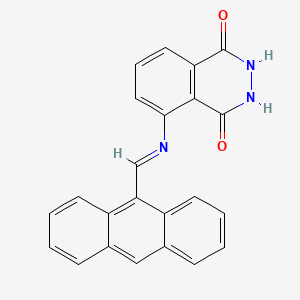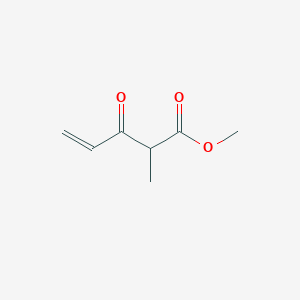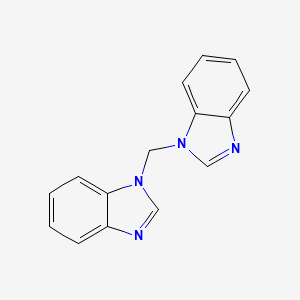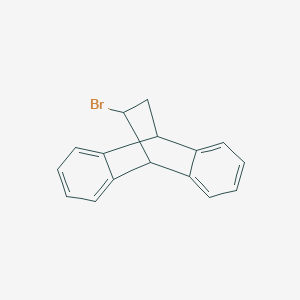![molecular formula C22H17ClN4OS B12002336 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring wird durch Cyclisierung geeigneter Hydrazinderivate mit Schwefelkohlenstoff in Gegenwart einer Base wie Kaliumhydroxid gebildet.
Einführung der Benzylidengruppe: Die Benzylidengruppe wird durch eine Kondensationsreaktion zwischen dem Triazolderivat und 3-(Benzyloxy)benzaldehyd in Gegenwart eines sauren Katalysators eingeführt.
Chlorphenylsubstitution: Der letzte Schritt beinhaltet die Substitution des Triazolderivats mit 4-Chlorphenylisothiocyanat unter Rückflussbedingungen, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Natur und der begrenzten kommerziellen Nachfrage. Die oben genannten Synthesewege können für eine größere Produktion mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungstechniken hochskaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Benzylidengruppe kann mit Reduktionsmitteln wie Natriumborhydrid zur entsprechenden Benzylgruppe reduziert werden.
Substitution: Die Chlorphenylsgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Wichtigste gebildete Produkte
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Benzylderivate.
Substitution: Substituierte Triazolderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle mit potentiellen biologischen Aktivitäten verwendet.
Biologie: Wird auf seine antimikrobiellen und antifungalischen Eigenschaften untersucht, was es zu einem Kandidaten für die Entwicklung neuer Therapeutika macht.
Medizin: Wird auf seine krebshemmende Eigenschaften untersucht, insbesondere bei der Hemmung des Wachstums von Krebszellen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, die am mikrobiellen Wachstum oder der Proliferation von Krebszellen beteiligt sind.
Beteiligte Signalwege: Sie kann wichtige Signalwege wie die DNA-Synthese oder Proteinsynthese hemmen, was zu einer Hemmung des Zellwachstums und der Zellproliferation führt.
Wirkmechanismus
The mechanism of action of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-thiol
- 4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(3-Pyridinyl)-4H-1,2,4-triazol-3-thiol
Einzigartigkeit
4-({(E)-[3-(Benzyloxy)phenyl]methyliden}amino)-5-(4-Chlorphenyl)-4H-1,2,4-triazol-3-thiol ist einzigartig durch das Vorhandensein der 4-Chlorphenylsgruppe, die ihre biologische Aktivität und Spezifität im Vergleich zu ähnlichen Verbindungen verbessern kann. Die Kombination der Benzyliden- und Triazolgruppen trägt ebenfalls zu ihren besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C22H17ClN4OS |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-19-11-9-18(10-12-19)21-25-26-22(29)27(21)24-14-17-7-4-8-20(13-17)28-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI-Schlüssel |
YIUIOVKOGQXYKJ-ZVHZXABRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)


